N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
Description
N'-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a benzohydrazide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups and a piperidin-1-ylsulfonyl moiety at the para position of the benzohydrazide scaffold. Benzohydrazides are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-6-11-18-19(15(14)2)22-21(29-18)24-23-20(26)16-7-9-17(10-8-16)30(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNVNDDRSYXXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a piperidine sulfonamide structure. The specific arrangement of functional groups contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 356.43 g/mol.
1. Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including the subject compound, exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have indicated that it can modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX) .
3. Cytotoxicity
Cytotoxic assays reveal that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against lung cancer cell lines .
Structure-Activity Relationship (SAR)
A systematic SAR study highlighted the importance of the thiazole moiety in enhancing biological activity. Modifications at specific positions on the benzothiazole ring can lead to increased potency and selectivity for target enzymes .
Case Study 1: In Vitro Evaluation
A study evaluated the compound's effect on NF-κB activation in THP-1 human monocytic cells. The results indicated that it significantly enhanced cytokine release when used as an adjuvant with TLR-4 agonists .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict binding affinities to COX-2 and other relevant targets. The docking scores suggest strong interactions with these proteins, supporting its potential as an anti-inflammatory agent .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Compounds similar to N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide have shown significant antimicrobial properties. Research indicates that derivatives of benzothiazole and piperazine exhibit potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
This compound has been investigated for its potential antitumor properties. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Mechanism of Action :
- Induction of S phase arrest.
- Up-regulation of pro-apoptotic proteins.
- Down-regulation of anti-apoptotic proteins.
- Activation of caspase-3 leading to cell apoptosis.
These mechanisms highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer cell lines .
Neuroprotective Effects
Research into compounds with similar structures has indicated neuroprotective properties, suggesting that this compound may have applications in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science due to its unique chemical structure. Its potential as a ligand in coordination chemistry could lead to advancements in catalysis and materials development.
Case Studies
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Antimicrobial Screening : A series of synthesized compounds were tested against various pathogens, demonstrating varying degrees of effectiveness, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action.
- Neuroprotection Studies : Research involving animal models indicated that compounds related to this hydrazide could mitigate neurodegeneration induced by oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and key analogs:
Key Structural and Functional Insights:
Benzamide vs. Benzohydrazide Backbone: The target compound’s benzohydrazide group differs from the benzamide in 2D216.
Thiazole Substitutions :
- The 4,5-dimethylbenzo[d]thiazole group in the target compound contrasts with the 2,5-dimethylphenylthiazole in 2D216. Substitutions on the thiazole ring influence electronic properties and steric bulk, affecting binding to targets like NF-κB or antioxidant enzymes .
Sulfonamide Groups :
- The piperidin-1-ylsulfonyl moiety in both the target compound and 2D216 enhances solubility and membrane permeability. This group is critical in TLR4/NF-κB pathway modulation, as seen in 2D216’s activity .
Activity Trends :
- Thiazole-pyrazole hybrids () exhibit radical scavenging activity, suggesting the target compound’s thiazole core may confer similar antioxidant properties. However, the absence of a pyrazole or chlorothiophen group may alter potency .
- Antitumor benzohydrazides () with nitro or halogen substituents show MICs in the low μM range, implying that the target compound’s dimethyl and sulfonyl groups could be optimized for similar efficacy .
Mechanistic Implications :
- Compounds like 2D216 and GSK1570606A highlight the role of thiazole derivatives in modulating immune and kinase pathways. The target compound’s lack of a pyridinyl or fluorophenyl group (as in GSK1570606A) may narrow its target spectrum .
Q & A
Q. What are the optimal synthetic routes for N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between benzo[d]thiazole derivatives and sulfonamide intermediates under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
- Catalytic steps with reagents like piperidine or sodium acetate to stabilize intermediates . Key parameters include temperature control (e.g., 60–80°C for amide bond formation) and pH adjustments to minimize side products. Yield optimization often requires iterative purification via column chromatography or recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Standard characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in the benzo[d]thiazole ring typically appear as doublets at δ 7.2–8.1 ppm .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (C₂₀H₂₃N₅O₂S₂; ~445.5 g/mol) and detect impurities .
- HPLC to assess purity (>95% is recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening often involves:
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli to evaluate inhibition zones .
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HEPG-2) to determine IC₅₀ values. For example, related sulfonamide-thiazole hybrids show IC₅₀ < 10 µM in hepatic cancer models .
- Dose-response curves with concentrations ranging from 0.1–100 µM to establish potency thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide substituents) impact biological activity?
- Piperidine vs. morpholine sulfonamides : Piperidine derivatives exhibit enhanced lipophilicity, improving cell membrane permeability compared to morpholine analogs .
- Substituent effects : Methyl or ethyl groups on the benzo[d]thiazole ring (e.g., 4,5-dimethyl vs. 4-ethyl) alter steric hindrance, affecting binding to targets like kinase domains .
- Data contradiction example : While 4,5-dimethyl substitution improves anticancer activity in hepatic cell lines, it reduces potency in colon cancer models, likely due to differential expression of metabolic enzymes .
Q. What mechanistic pathways are hypothesized for its anticancer activity?
Proposed mechanisms include:
- Kinase inhibition : The sulfonamide group chelates ATP-binding pockets in kinases (e.g., EGFR or VEGFR), disrupting phosphorylation cascades .
- Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 in treated cells, observed via Western blotting .
- Reactive oxygen species (ROS) modulation : Flow cytometry with DCFH-DA dye reveals ROS accumulation, triggering oxidative stress in cancer cells .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Strategies include:
- Metabolic profiling : LC-MS analysis to identify cell-specific metabolite interactions (e.g., glutathione conjugation in resistant lines) .
- Proteomic studies : SILAC-based quantification to compare protein expression in sensitive vs. resistant cell lines .
- 3D spheroid models : Mimicking tumor microenvironments to assess penetration efficacy of the compound .
Methodological Considerations
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains .
- QSAR modeling : Use of descriptors like logP and polar surface area to correlate substituent effects with bioactivity .
- MD simulations : GROMACS for analyzing stability of ligand-target complexes over 100-ns trajectories .
Q. How should researchers address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.5% v/v) with PBS or cell culture media to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
